- Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)
947614-94-0 structure
Product Name:2-(2-bromo-5-chlorophenyl)ethan-1-ol
Numéro CAS:947614-94-0
Le MF:C8H8BrClO
Mégawatts:235.505520820618
CID:2105081
PubChem ID:58222026
Update Time:2025-06-28
2-(2-bromo-5-chlorophenyl)ethan-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 2-bromo-5-chloroBenzeneethanol
- 2-(2-bromo-5-chlorophenyl)ethanol
- 2-Bromo-5-chloro-benzeneethanol
- HAKYKQWZRSPYAR-UHFFFAOYSA-N
- 2-(2-bromo-5-chloro-phenyl)ethanol
- 2-(2-bromo-5-chloro-phenyl)-ethanol
- 2-(2-bromo-5-chlorophenyl)ethan-1-ol
- 2-Bromo-5-chlorobenzeneethanol (ACI)
- DA-26799
- SY343575
- SCHEMBL3657647
- AKOS015503245
- E81791
- 947614-94-0
- CS-0142769
- EN300-1894700
- MFCD20485661
-
- Piscine à noyau: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2
- La clé Inchi: HAKYKQWZRSPYAR-UHFFFAOYSA-N
- Sourire: BrC1C=CC(=CC=1CCO)Cl
Propriétés calculées
- Qualité précise: 233.94471g/mol
- Masse isotopique unique: 233.94471g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 121
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 20.2
- Le xlogp3: 2.8
2-(2-bromo-5-chlorophenyl)ethan-1-ol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0142769-10g |
2-(2-Bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 98.84% | 10g |
$260.0 | 2022-04-26 | |
| ChemScence | CS-0142769-25g |
2-(2-Bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 98.84% | 25g |
$530.0 | 2022-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213409-100mg |
2-(2-Bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 98% | 100mg |
¥130.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213409-250mg |
2-(2-Bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 98% | 250mg |
¥200.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213409-1g |
2-(2-Bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 98% | 1g |
¥482.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213409-5g |
2-(2-Bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 98% | 5g |
¥1434.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213409-10g |
2-(2-Bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 98% | 10g |
¥3507.00 | 2024-04-24 | |
| eNovation Chemicals LLC | Y1249750-100mg |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 98% | 100mg |
$65 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1249750-250mg |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 98% | 250mg |
$75 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1249750-1g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 98% | 1g |
$110 | 2024-06-05 |
2-(2-bromo-5-chlorophenyl)ethan-1-ol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 3 h, rt; overnight, rt; rt → 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 15 min, cooled
1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C
1.3 Reagents: Methanol ; overnight, rt
1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C
1.3 Reagents: Methanol ; overnight, rt
Référence
- Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem Annulations, Organic Letters, 2018, 20(18), 5680-5683
Méthode de production 3
Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Référence
- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 4 h, 25 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Référence
- Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, 0 °C; 18 h, 0 °C → 25 °C
Référence
- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Référence
- Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5), World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Référence
- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1.5 h, reflux
1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min
1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min
Référence
- Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and Macrolactones, Advanced Synthesis & Catalysis, 2022, 364(13), 2152-2156
Méthode de production 12
Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 23 °C; 3 h, 23 °C
1.2 Reagents: Methanol , Water ; 0 °C
1.2 Reagents: Methanol , Water ; 0 °C
Référence
- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysis, Science (Washington, 2021, 372(6538), 175-182
Méthode de production 13
Conditions de réaction
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
Référence
- Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-Arylation, Organic Letters, 2020, 22(12), 4602-4607
Méthode de production 14
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; overnight, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl Halides, Organic Letters, 2019, 21(13), 5295-5300
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,
2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials
2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products
2-(2-bromo-5-chlorophenyl)ethan-1-ol Littérature connexe
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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